molecular formula C5H8F3N B056502 (s)-2-(Trifluoromethyl)pyrrolidine CAS No. 119580-41-5

(s)-2-(Trifluoromethyl)pyrrolidine

Cat. No.: B056502
CAS No.: 119580-41-5
M. Wt: 139.12 g/mol
InChI Key: VINAMCOZNJHNIH-BYPYZUCNSA-N
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Description

(s)-2-(Trifluoromethyl)pyrrolidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring.

Biochemical Analysis

Biochemical Properties

(S)-2-(Trifluoromethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The trifluoromethyl group in this compound can influence the enzyme’s activity, potentially leading to altered metabolic pathways . Additionally, this compound can interact with proteins involved in signal transduction, affecting their function and stability.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it may enhance or inhibit the expression of certain genes involved in metabolic processes, leading to changes in cellular function . Additionally, this compound can impact cellular processes such as apoptosis and proliferation, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, the trifluoromethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their stability and function . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context. This modulation of enzyme activity can lead to significant changes in metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors to consider. Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to this compound may lead to adaptive changes in cells, such as altered gene expression and metabolic flux.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. For example, this compound may influence the production of reactive oxygen species (ROS), which are involved in cellular signaling and stress responses.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(s)-2-(Trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .

Scientific Research Applications

(s)-2-(Trifluoromethyl)pyrrolidine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (s)-2-(Trifluoromethyl)pyrrolidine include other trifluoromethyl-containing pyrrolidines and related fluorinated organic compounds .

Uniqueness

The uniqueness of this compound lies in its specific trifluoromethyl group attached to the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S)-2-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINAMCOZNJHNIH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382334
Record name (s)-2-(trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119580-41-5
Record name (s)-2-(trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(trifluoromethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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